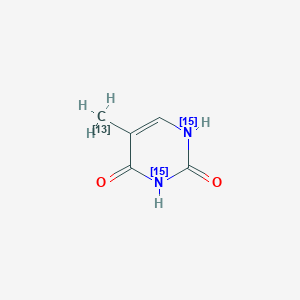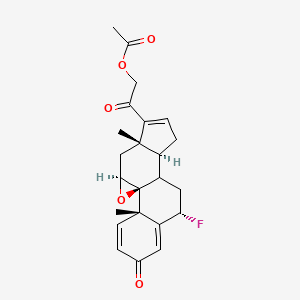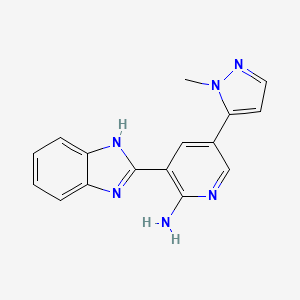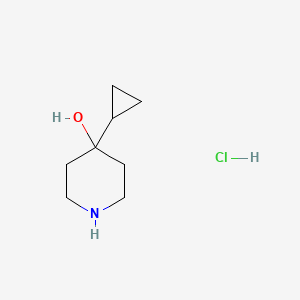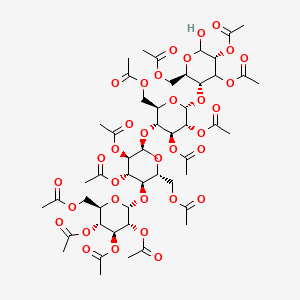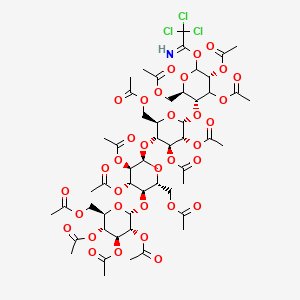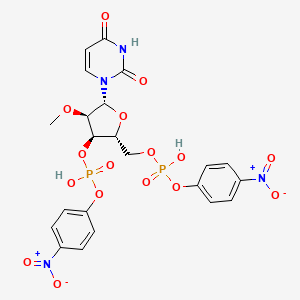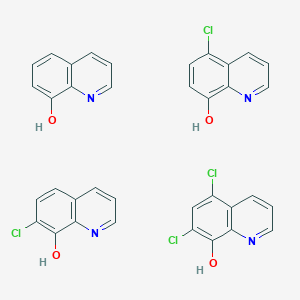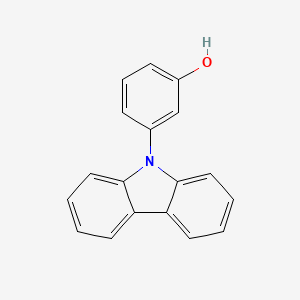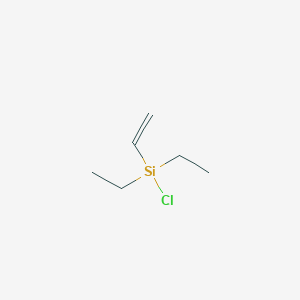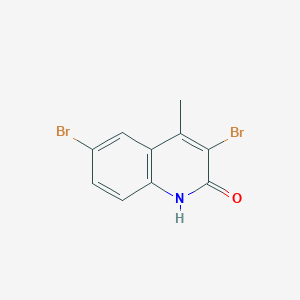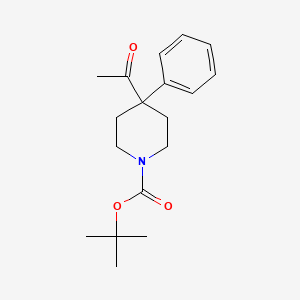
(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is structurally related to corticosteroids, which are involved in a wide range of physiological processes including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. The process may include:
Hydroxylation: Introduction of hydroxyl groups at the 11 and 17 positions.
Esterification: Formation of the 21-(2-oxopropoxy) group through esterification reactions.
Oxidation and Reduction: Various oxidation and reduction steps to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Chromatographic purification: to isolate the desired product.
Crystallization: to obtain pure compound.
化学反応の分析
Types of Reactions
(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione can undergo several types of chemical reactions:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学的研究の応用
(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione has various applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or immunosuppressive effects.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of (11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding can modulate gene expression and influence various physiological processes, including inflammation and immune response. The molecular targets and pathways involved include:
Nuclear receptors: Activation or inhibition of transcription factors.
Signal transduction pathways: Modulation of signaling cascades that regulate cellular responses.
類似化合物との比較
Similar Compounds
Corticosterone: A naturally occurring corticosteroid with similar structural features.
Prednisolone: A synthetic corticosteroid used for its anti-inflammatory properties.
Dexamethasone: Another synthetic corticosteroid with potent anti-inflammatory and immunosuppressive effects.
Uniqueness
(11Beta)-11,17-Dihydroxy-21-(2-oxopropoxy)pregn-4-ene-3,20-dione is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
分子式 |
C24H34O6 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
11,17-dihydroxy-10,13-dimethyl-17-[2-(2-oxopropoxy)acetyl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H34O6/c1-14(25)12-30-13-20(28)24(29)9-7-18-17-5-4-15-10-16(26)6-8-22(15,2)21(17)19(27)11-23(18,24)3/h10,17-19,21,27,29H,4-9,11-13H2,1-3H3 |
InChIキー |
GVLXIUKPLRSMPT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)COCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


